molecular formula C20H27N3O3S2 B15041070 Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15041070
M. Wt: 421.6 g/mol
InChI Key: VKKXXWFERRRPEA-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and acetamido groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: shares similarities with other benzothiophene derivatives and imidazole-containing compounds.

Uniqueness

  • The combination of a benzothiophene core with an imidazole ring and various functional groups makes this compound unique. Its structural complexity and potential for diverse chemical reactions set it apart from simpler analogs.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H27N3O3S2/c1-20(2,3)12-6-7-13-14(10-12)28-17(16(13)18(25)26-5)22-15(24)11-27-19-21-8-9-23(19)4/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,24)

InChI Key

VKKXXWFERRRPEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CSC3=NC=CN3C

Origin of Product

United States

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